

Technical Guide: Sourcing and Utilizing 25-Hydroxyprovitamin D3-d6

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Compound of Interest

Compound Name: 25-Hydroxyprovitamin D3-d6

Cat. No.: B1156042

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Executive Summary

25-Hydroxyprovitamin D3-d6 (also known as 25-Hydroxy-7-dehydrocholesterol-d6 or 25-OH-7-DHC-d6) is a stable isotope-labeled sterol used primarily as an Internal Standard (IS) in the quantification of Vitamin D pathway intermediates.[1]

Critical Distinction: Do not confuse this molecule with 25-Hydroxyvitamin D3-d6 (Calcifediol-d6).

- 25-Hydroxyprovitamin D3: Contains a closed B-ring (5,7-diene system).[2] It is the immediate biosynthetic precursor to Calcifediol before UV irradiation (or a metabolite in Smith-Lemli-Opitz Syndrome research).
- 25-Hydroxyvitamin D3: Contains an open B-ring (seco-steroid). It is the major circulating form of Vitamin D.

Failure to distinguish between these two will result in gross analytical errors due to different retention times, fragmentation patterns, and stability profiles.

Part 1: Commercial Supply Landscape

Due to the specific nature of this precursor, it is not carried by general lab suppliers (e.g., Sigma-Aldrich often lists only the Vitamin form). The primary source is specialized organic synthesis laboratories.

Primary Manufacturers & Verified Suppliers

Supplier	Catalog #	Product Name	Purity Specification	Notes
Toronto Research Chemicals (TRC)	H950942	25-Hydroxyprovitamin D3-d6	>95% Chemical; >99% Isotopic	The primary global source. Most distributors re-sell this specific stock.
LGC Standards	TRC-H950942	25-Hydroxyprovitamin D3-d6	Same as TRC	Official distributor for TRC; useful for regulated environments (ISO).
CymitQuimica	TR-H950942	25-Hydroxyprovitamin D3-d6	Same as TRC	European distribution hub.

Custom Synthesis Options

If the catalog items are out of stock, you must contract a custom synthesis. The synthesis typically follows the Windaus-Guiteras route or modern enzymatic hydroxylation of 7-DHC-d6.

- Key Precursor for Synthesis: 7-Dehydrocholesterol-d6 (CAS: Custom).
- Target Labeling: usually at C26/C27 (methyl groups) to ensure the label is not lost during metabolic side-chain cleavage or hydroxylation.

Part 2: Technical Specifications & Validation

Chemical Identity

- Systematic Name: (3 β)-Cholesta-5,7-diene-3,25-diol-d6[3]

- Unlabeled CAS: 22145-68-2 (Reference only)
- Molecular Formula: C₂₇H₃₈D₆O₂[2]
- Molecular Weight: ~406.67 g/mol (vs. 400.64 for unlabeled)

Stability & Handling (The "Trustworthiness" Protocol)

The 5,7-diene system in the B-ring makes this molecule extremely sensitive to photo-oxidation and thermal degradation. Unlike Vitamin D3 metabolites which are moderately stable, Provitamin D3 derivatives degrade rapidly into epidioxides and hydroperoxides upon exposure to air and light.

Mandatory Handling Protocol:

- Light: Handle only under amber light or in a darkened room.
- Atmosphere: All dry-downs must be performed under a stream of Argon or Nitrogen. Never use rotary evaporation with ambient air.
- Storage: Store neat material at -80°C. Solutions (in Ethanol or Methanol) should be stored at -80°C in amber glass vials with Teflon-lined caps.
- Solvents: Avoid chlorinated solvents (Chloroform) for long-term storage as traces of HCl can catalyze isomerization. Use Ethanol or Methanol.[1][4][5]

Part 3: Analytical Application (LC-MS/MS)

Sample Preparation: PTAD Derivatization

25-OH-7-DHC ionizes poorly in ESI (Electrospray Ionization) due to the lack of a strong protonation site. To achieve high sensitivity (picogram levels), you should use Diels-Alder derivatization with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione).[5]

- Mechanism: PTAD reacts instantly with the cis-diene system (C5-C8) to form a stable adduct.
- Benefit: Increases ionization efficiency by 100-1000x and shifts mass to a cleaner region.

- Mass Shift: Parent Mass + 175 Da (PTAD MW).

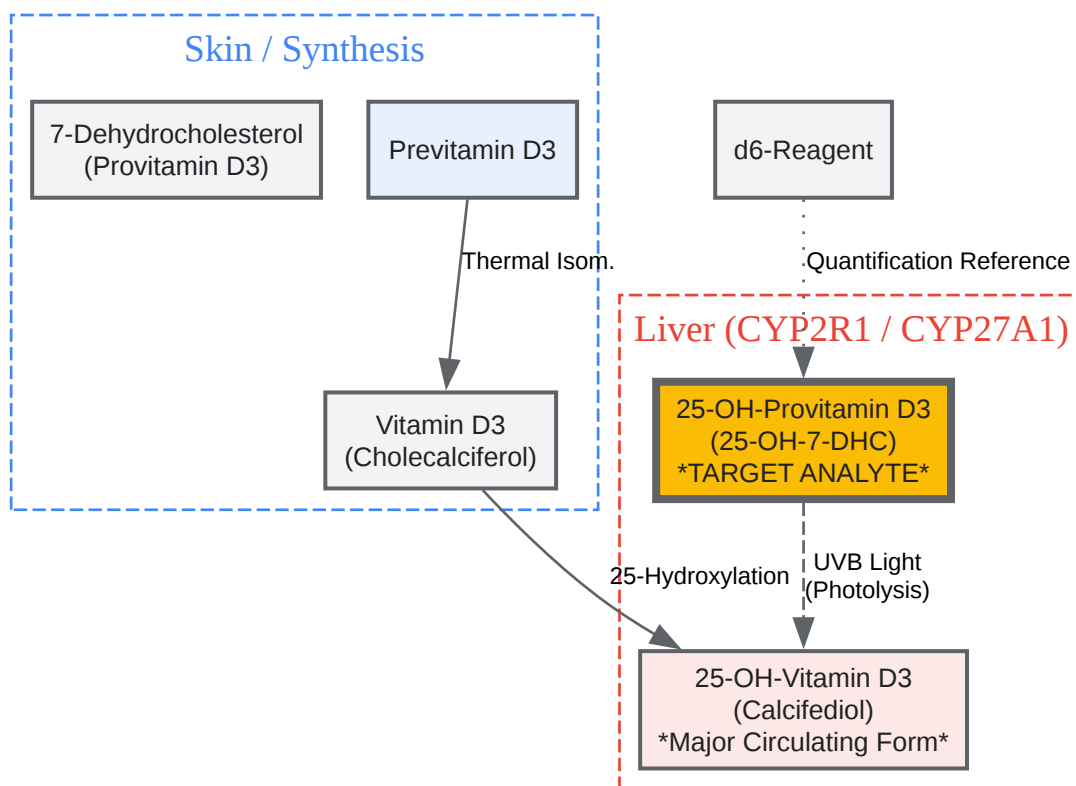
LC-MS/MS Method Parameters (PTAD Derivatized)

- Column: Pentafluorophenyl (PFP) or C18 (e.g., Kinetex PFP, Zorbax Eclipse C18).
 - Note: PFP is superior for separating the 25-OH-7-DHC isomer from 25-OH-Vitamin D3.
- Mobile Phase:
 - A: Water + 0.1% Formic Acid
 - B: Methanol + 0.1% Formic Acid (Gradient elution).
- Transitions (Example for d6-IS):
 - Precursor: ~581.4 (M+H of derivatized adduct)
 - Product: ~298.2 (Common fragment for PTAD-sterols)

Part 4: Visualizations

Diagram 1: The "Alternative" Vitamin D Pathway

This diagram illustrates where the reagent fits in the metabolic landscape, highlighting its role as a precursor and a SLOS metabolite.

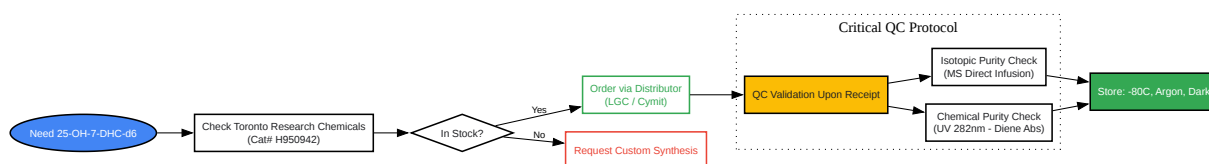


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Caption: Metabolic positioning of 25-Hydroxyprovitamin D3. The d6-labeled reagent is used to quantify the "Alternative Pathway" intermediate (Yellow).

Diagram 2: Supplier Selection & QC Workflow

A logical decision tree for sourcing and validating this unstable reagent.



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Caption: Procurement and Quality Control workflow. Note the specific UV check at 282nm to confirm the integrity of the 5,7-diene system.

References

- National Institutes of Health (NIH). A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome. (Discusses PTAD derivatization for 7-DHC analogs). J Lipid Res. 2011. Retrieved from [[Link](#)]

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Sources

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- [2. CAS 22145-68-2: 25-Hydroxy-7-dehydrocholesterol \[cymitquimica.com\]](#)
- [3. CAS 22145-68-2: 25-Hidroxi-7-dehidrocolesterol \[cymitquimica.com\]](#)
- [4. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol \(7DHC\) concentration in human skin: a tool for vitamin D photobiology research - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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